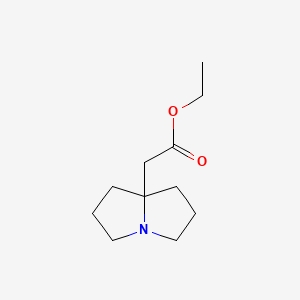

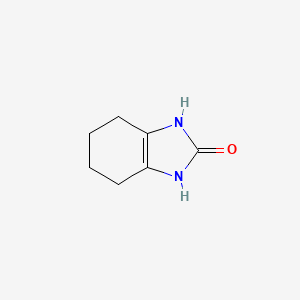

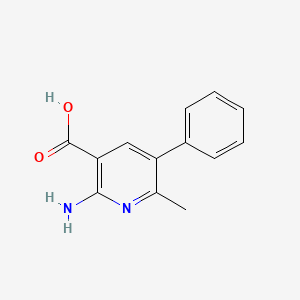

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Übersicht

Beschreibung

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, also known as AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPA is a pyridine derivative that has been extensively studied for its biological activity and has shown promising results in the treatment of various diseases. In

Wissenschaftliche Forschungsanwendungen

Electrocatalytic Carboxylation

A study by Feng et al. (2010) focused on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This work explored an electrochemical procedure to obtain 6-aminonicotinic acid, highlighting the synthesis under mild conditions without using toxic solvents and achieving high yield and selectivity. The research emphasizes the potential of such compounds in electrocatalysis and green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Ligands for Lanthanide(III) Cation Complexation

Charbonnière, Weibel, and Ziessel (2001) described the synthesis of tridentate ligands based on substituted bipyridine carboxylic acids, like 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. These ligands are well-suited for complexing lanthanide(III) cations, suggesting the compound's role in creating materials with unique magnetic and optical properties (Charbonnière, Weibel, & Ziessel, 2001).

DNA Reactivity and Carcinogenesis Studies

Lutgerink et al. (1989) synthesized N-acetoxyarylamines related to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and studied their reactivity with DNA. This research is significant for understanding the molecular mechanisms of carcinogenesis, as these compounds are proposed ultimate carcinogens of certain aromatic amines (Lutgerink, Stavenuiter, Zomer, Hamzink, van Dijk, Westra, & Kriek, 1989).

Inhibition Studies on Carbonic Anhydrase Isoenzymes

Yenikaya et al. (2011) synthesized a novel amino salicylato salt and its Cu(II) complex involving 2-Amino-6-methylpyridine, a related compound. The study evaluated their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential medicinal applications in enzyme inhibition and drug discovery (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

Synthesis of Multi-Component Crystals

Bis and Zaworotko (2005) reported on the synthesis of multiple-component crystals involving 2-aminopyridine and carboxylic acid moieties, relevant to the structural analysis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This research provides insights into the crystal engineering and design of new solid forms for various applications (Bis & Zaworotko, 2005).

Eigenschaften

IUPAC Name |

2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(14)15-8/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRKMSULYFJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542393 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

CAS RN |

84596-20-3 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)